3-Amino-4-bromopyrazole

Catalog No.
S663810
CAS No.
16461-94-2
M.F
C3H4BrN3
M. Wt
161.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-bromopyrazole

CAS Number

16461-94-2

Product Name

3-Amino-4-bromopyrazole

IUPAC Name

4-bromo-1H-pyrazol-5-amine

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)

InChI Key

OELYMZVJDKSMOJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Bromo-1H-pyrazol-3-amine; 3-Amino-4-bromo-pyrazole; 4-Bromo-3-aminopyrazole;

Canonical SMILES

C1=NNC(=C1Br)N

The exact mass of the compound 3-Amino-4-bromopyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-bromopyrazole is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Featuring both a nucleophilic primary amine at the 3-position and a reactive bromine atom at the 4-position, it serves as a critical precursor for the synthesis of complex fused ring systems, such as pyrazolo[1,5-a]pyrimidines, and highly functionalized pyrazoles. The presence of the pre-installed halogen handle allows for direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group facilitates cyclocondensation, acylation, or alkylation. Procuring this specific halogenated scaffold provides a highly reproducible, scalable starting point for high-throughput library synthesis, particularly in the development of multi-targeted receptor tyrosine kinase inhibitors and other bioactive molecules [1].

Substituting 3-amino-4-bromopyrazole with its unhalogenated analog, 3-aminopyrazole, introduces significant inefficiencies into industrial and laboratory workflows. While 3-aminopyrazole can be brominated in situ (e.g., using N-bromosuccinimide), this additional synthetic step typically caps yields at 77–82% and introduces the risk of over-bromination or unreacted starting material, necessitating resource-intensive purification steps [1]. Furthermore, attempting to use 3-amino-4-chloropyrazole as a substitute severely limits downstream cross-coupling versatility, as the aryl chloride bond is significantly less reactive and often requires expensive, specialized phosphine ligands and extended heating to achieve comparable conversions. Procuring the pure 4-bromo derivative ensures immediate readiness for mild, microwave-assisted Suzuki couplings and high-yield cyclocondensations without the bottleneck of intermediate halogenation [2].

Elimination of Halogenation Bottlenecks in Library Synthesis

When synthesizing C-4 functionalized pyrazole libraries, starting with 3-aminopyrazole requires an initial bromination step using NBS, which yields the C-4 brominated intermediate at approximately 77–82% after 2 to 16 hours of reaction time depending on conditions. Procuring 3-amino-4-bromopyrazole directly bypasses this step, recovering the ~18–23% yield loss and eliminating the need to separate the product from succinimide byproducts. This direct-to-coupling approach significantly accelerates the synthesis of MAP kinase inhibitor scaffolds[1].

Evidence DimensionSynthetic yield and step count for C-4 brominated intermediate
Target Compound Data100% availability (0 steps, ready for coupling)
Comparator Or Baseline3-Aminopyrazole (Requires 1 step, 77-82% yield)
Quantified DifferenceEliminates 1 synthetic step and recovers 18-23% material loss
ConditionsMicrowave-assisted bromination (NBS in THF, 150 °C, 2 h) vs. direct procurement

Procuring the pre-brominated building block streamlines high-throughput synthesis and eliminates a purification bottleneck, directly lowering the cost per analog in medicinal chemistry.

High-Efficiency Cyclocondensation for Fused Heterocycles

3-Amino-4-bromopyrazole is uniquely suited for the rapid construction of bicyclic kinase inhibitor cores. In acid-catalyzed cyclocondensation with 3-oxo-2-phenylpropanenitrile, 3-amino-4-bromopyrazole achieves an 86% yield of the fused 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold after 16 hours of reflux. A comparator like 4-bromopyrazole, which lacks the 3-amino group, is completely inert under these conditions and cannot form the pyrimidine ring. The pre-installed bromine is retained perfectly during the cyclization, providing a handle for subsequent or parallel derivatization [1].

Evidence DimensionYield of fused pyrazolo[1,5-a]pyrimidine scaffold
Target Compound Data86% yield of the cyclized product
Comparator Or Baseline4-Bromopyrazole (0% yield, incapable of cyclocondensation)
Quantified DifferenceAbsolute requirement of the 3-amino group for bicyclic core formation
ConditionsReflux in EtOH/HCl for 16 h with 3-oxo-2-phenylpropanenitrile

Buyers targeting fused pyrazolo-pyrimidine libraries must select the 3-amino derivative to enable the critical ring-closing condensation while retaining the halogen handle.

Superior Cross-Coupling Reactivity Under Mild Conditions

The 4-bromo position of 3-amino-4-bromopyrazole exhibits excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. When reacted with arylboronic acids (e.g., 4-carbamoylphenylboronic acid) under microwave irradiation, the bromide undergoes fast and efficient insertion, enabling a rapid multi-step cascade with an overall yield of 35% for complex targets [1]. In contrast, class-level data indicates that the corresponding 4-chloro analogs typically exhibit sluggish oxidative addition, requiring elevated temperatures and specialized ligands to achieve similar conversions.

Evidence DimensionCross-coupling efficiency and catalyst requirements
Target Compound DataFast, efficient coupling using standard Pd catalysts under microwave conditions
Comparator Or Baseline3-Amino-4-chloropyrazole (Requires specialized phosphine ligands and longer reaction times)
Quantified DifferenceEnables the use of standard, cost-effective palladium systems without specialized ligand screening
ConditionsMicrowave-assisted Suzuki-Miyaura coupling with arylboronic acids

Selecting the bromide over the chloride significantly reduces catalyst costs and optimization time in cross-coupling-heavy workflows.

Synthesis of Multi-Targeted Kinase Inhibitors

Directly leveraging its cyclocondensation capabilities, this compound is the premier starting material for building 7-aminopyrazolo[1,5-a]pyrimidine cores, which are critical scaffolds for KDR (VEGFR2) and other receptor tyrosine kinase inhibitors[1].

High-Throughput Suzuki-Miyaura Library Generation

Because it bypasses the need for in situ bromination and purification, 3-amino-4-bromopyrazole is ideal for automated or microwave-assisted medicinal chemistry workflows aimed at generating C-4 functionalized pyrazole libraries, such as MK2 inhibitors for cellular aging studies[2].

Agrochemical Discovery Programs

The bifunctional nature of the scaffold allows for rapid diversification at both the 3-amino and 4-bromo positions, making it a highly efficient procured intermediate for synthesizing novel pyrazole-based crop protection agents, including advanced herbicides and fungicides .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.95886 Da

Monoisotopic Mass

160.95886 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16461-94-2

Wikipedia

3-Amino-4-bromopyrazole

Dates

Last modified: 08-15-2023

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